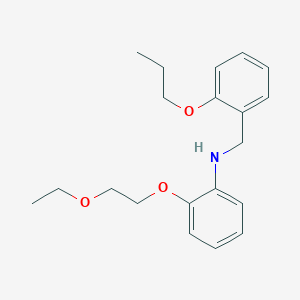

2-(2-Ethoxyethoxy)-N-(2-propoxybenzyl)aniline

Description

Properties

IUPAC Name |

2-(2-ethoxyethoxy)-N-[(2-propoxyphenyl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO3/c1-3-13-23-19-11-7-5-9-17(19)16-21-18-10-6-8-12-20(18)24-15-14-22-4-2/h5-12,21H,3-4,13-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGHDWTADKOUNSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1CNC2=CC=CC=C2OCCOCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Reductive N-Alkylation Using Aldehydes

A highly efficient and mild method for N-alkylation of anilines involves reductive amination with aldehydes in the presence of palladium on carbon (Pd/C) catalyst and ammonium formate as an in situ hydrogen donor, in aqueous alcoholic solvents. This method has been demonstrated to give excellent yields of monoalkylated anilines at room temperature within 30 minutes, avoiding over-alkylation or quaternary ammonium salt formation.

Example: N-alkylation of 2,6-diethyl aniline with 2-propoxyacetaldehyde under Pd/C and ammonium formate in 2-propanol/water (9:1 v/v) yields N-(2-propoxyethyl)-2,6-diethylaniline derivatives efficiently.

-

- Mild reaction conditions (room temperature).

- High selectivity and yield.

- Scalable and economical.

- Avoids harsh reagents or prolonged heating.

| Parameter | Condition | Result |

|---|---|---|

| Catalyst | Pd/C (0.1 equiv) | High catalytic activity |

| Reducing agent | Ammonium formate (10 equiv) | Effective hydrogen source |

| Solvent | 2-Propanol/water (9:1 v/v) | Optimal solvent system |

| Reaction time | 30 minutes | Rapid completion |

| Temperature | Room temperature | Mild conditions |

| Yield | >90% (typical for similar substrates) | High product purity |

This method can be adapted for the N-alkylation of 2-(2-ethoxyethoxy)aniline with 2-propoxybenzyl aldehyde or corresponding halides to obtain the target compound.

Etherification to Introduce 2-(2-Ethoxyethoxy) Substituent

The 2-(2-ethoxyethoxy) group is typically introduced via nucleophilic substitution reactions involving ethylene glycol derivatives:

Method: Reaction of 2-hydroxyaniline or 2-halogenated aniline derivatives with 2-(2-ethoxyethoxy)ethyl halides (e.g., 2-(2-ethoxyethoxy)ethyl bromide) under basic conditions (e.g., NaH or K2CO3) in polar aprotic solvents (DMF, DMSO).

Conditions: Heating at 80–120 °C for several hours under inert atmosphere to promote ether bond formation.

Purification: Work-up includes aqueous washes, drying over MgSO4, and chromatographic purification.

This step ensures selective attachment of the 2-(2-ethoxyethoxy) chain on the aromatic ring, preserving the aniline functionality for subsequent N-alkylation.

Direct N-Alkylation Using Alkyl Halides

An alternative to reductive amination is direct N-alkylation of aniline derivatives with alkyl halides under reflux with Lewis acid catalysts or bases:

Example: Reaction of 2,6-diethyl aniline with 1-propoxy-2-chloroethane in the presence of FeCl2 catalyst at 150 °C for 15 hours under reflux yields N-(2-propoxyethyl)-2,6-diethylaniline with 92% yield.

-

- Use of 0.5 equivalent FeCl2 as catalyst.

- Reflux in sealed flask at elevated temperature.

- Post-reaction neutralization with NaOH solution to pH 7-8.

- Organic extraction and drying over MgSO4.

- Vacuum distillation for product isolation.

This method can be adapted for N-alkylation with 2-propoxybenzyl halides, although it requires longer reaction times and higher temperatures compared to catalytic reductive amination.

Comparative Table of Preparation Methods

Research Findings and Optimization Notes

Solvent Choice: Mixed aqueous alcoholic solvents (2-propanol/water) enhance solubility of reagents and catalyst efficiency in reductive amination.

Catalyst Loading: 0.1 equivalent Pd/C is sufficient for high conversion, minimizing catalyst cost.

Reaction Monitoring: TLC or GC analysis is effective for monitoring reaction progress and purity.

Purification: Silica gel chromatography using ethyl acetate/cyclohexane mixtures effectively purifies the final product.

Yield Optimization: Equimolar ratios of amine and aldehyde with slight excess of ammonium formate optimize yield and minimize side products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxyethoxy)-N-(2-propoxybenzyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated aniline derivatives.

Scientific Research Applications

2-(2-Ethoxyethoxy)-N-(2-propoxybenzyl)aniline has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyethoxy)-N-(2-propoxybenzyl)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

The table below compares 2-(2-Ethoxyethoxy)-N-(2-propoxybenzyl)aniline with structurally similar aniline derivatives:

Key Observations :

- Branched vs. Linear Substituents: The sec-butylphenoxy group () introduces steric hindrance, which may reduce reactivity in electrophilic substitution reactions compared to linear alkoxy groups .

- Ether Linkages : Methoxyethoxy () and ethoxyethoxy (target compound) substituents differ in polarity, with ethoxyethoxy providing greater flexibility and hydrogen-bonding capacity .

Physicochemical and Functional Comparisons

Solubility and Boiling Points

- Target Compound : Predicted to have moderate solubility in polar aprotic solvents (e.g., DMSO) due to ethoxyethoxy groups, with a boiling point >250°C (estimated from analogs in ).

- Fluorinated Analog (N-(2-Fluorobenzyl)-2-(tetrahydro-2-furanylmethoxy)aniline, ): The fluorine atom increases electronegativity, lowering boiling point (301.36 g/mol) but enhancing metabolic stability in pharmaceutical contexts .

- Brominated Analog (): Dibromo-substituted naphthalene derivatives exhibit rigid planar structures and strong intermolecular hydrogen bonds (N-H⋯Br/O), influencing crystallinity and thermal stability .

Biological Activity

2-(2-Ethoxyethoxy)-N-(2-propoxybenzyl)aniline is a chemical compound with the molecular formula and a molecular weight of approximately 329.44 g/mol. Its structure includes an aniline moiety substituted with a propoxybenzyl group and two ethoxyethoxy groups, suggesting potential biological activity worth investigating. This article explores the biological activity of this compound, including its mechanism of action, potential applications, and relevant research findings.

Chemical Structure and Properties

The compound's unique structure contributes to its potential interactions with biological targets. The aniline structure is known for its ability to form hydrogen bonds, while the propoxybenzyl and ethoxyethoxy groups may enhance lipophilicity and modulate solubility.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C20H27NO3 |

| Molecular Weight | 329.44 g/mol |

| CAS Number | 1040691-24-4 |

The biological activity of this compound is hypothesized to involve interactions with various enzymes and receptors . Potential mechanisms include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.

- Receptor Modulation: It could act as an agonist or antagonist at various receptors, influencing physiological responses.

Case Studies and Research Findings

-

Cytotoxicity Evaluation:

A study assessed the cytotoxic effects of similar amine derivatives on cancer cell lines, indicating that structural modifications can enhance potency against specific cells like MDA-MB-231. This suggests that this compound might also exhibit similar effects, warranting further exploration in cancer therapy. -

Mechanistic Insights:

Research on related compounds revealed their ability to induce apoptosis through mitochondrial pathways. This indicates that this compound may share this apoptotic mechanism, which could be investigated in vitro.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-[4-(2-Cyclohexylethoxy)phenyl]-N-(4-methylbenzyl)amine | Similar phenolic structure | Moderate anticancer activity |

| N-[4-(2-Cyclohexylethoxy)phenyl]-N-(4-tert-butylbenzyl)amine | Increased steric hindrance | Enhanced receptor binding |

| N-[4-(2-Cyclohexylethoxy)phenyl]-N-(4-ethylbenzyl)amine | Variations in alkyl chain length | Variable anti-inflammatory effects |

Toxicological Profile

While specific toxicological data for this compound is limited, insights can be drawn from related compounds:

- Acute Toxicity: Studies on structurally similar compounds indicate low acute toxicity levels in various animal models.

- Skin Irritation: Compounds in this class have shown varying degrees of skin irritation in dermal exposure studies.

Toxicity Data Summary

| Endpoint | Result |

|---|---|

| Oral LD50 (Rats) | >10 g/kg |

| Dermal LD50 (Rabbits) | >8 g/kg |

| Skin Irritation | Mild irritant |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(2-Ethoxyethoxy)-N-(2-propoxybenzyl)aniline?

- Methodological Answer : The synthesis involves sequential ethoxylation and alkylation steps. For the ethoxyethoxy moiety, ethylene oxide can react with aniline derivatives under controlled conditions to introduce ether linkages, as seen in the synthesis of hydroxyethylaniline derivatives . The propoxybenzyl group can be introduced via nucleophilic substitution using 2-propoxybenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product. Confirmation of structure requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are critical for assessing the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase resolves impurities.

- NMR spectroscopy (¹H, ¹³C, DEPT-135) confirms substituent positions and hydrogen bonding patterns, particularly for the ethoxyethoxy and propoxybenzyl groups.

- FT-IR identifies functional groups (e.g., N-H stretch at ~3400 cm⁻¹, C-O-C at ~1100 cm⁻¹).

- LC-MS/MS (ESI+ mode) verifies molecular ion peaks and fragmentation patterns, as demonstrated for chloroaniline derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.